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molecular formula C12H12F3NO3 B8595114 Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate

Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate

Cat. No. B8595114
M. Wt: 275.22 g/mol
InChI Key: RGKJEXJPPBPVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097629B2

Procedure details

To a stirred solution of 3-trifluoromethylaniline (1.90 g, 11.8 mmol), triethylamine (1.43 g, 14.5 mmol) and 4-N,N-dimethylaminopyridine (1 mg) in dichloromethane (20 ml) is added at 0° C. ethyl malonyl chloride (1.78 g, 11.8 mmol). The reaction mixture is warmed to room temperature overnight, then allowed to stand for two days. Water (20 ml) is added and the product is extracted with dichloromethane (1 l). The organic phase is washed with saturated ammonium chloride solution (500 ml) and saturated sodium chloride solution (200 ml), dried over magnesium sulphate monohydrate, filtered and concentrated. The crude product is chromatographed over silica gel with cyclohexane/ethyl acetate mixtures as eluent.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].C(N([CH2:17][CH3:18])CC)C.C([CH:21]([C:25](Cl)=[O:26])[C:22](Cl)=[O:23])C.[OH2:28]>ClCCl>[O:26]=[C:25]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)[CH2:21][C:22]([O:23][CH2:17][CH3:18])=[O:28]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
4-N,N-dimethylaminopyridine
Quantity
1 mg
Type
reactant
Smiles
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane (1 l)
WASH
Type
WASH
Details
The organic phase is washed with saturated ammonium chloride solution (500 ml) and saturated sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate monohydrate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed over silica gel with cyclohexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
O=C(CC(=O)OCC)NC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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